4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-allyl-beta-D-galactopyranoside
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Overview
Description
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-allyl-beta-D-galactopyranoside is a complex organic compound characterized by its multiple functional groups, including acetoxy, methoxyphenoxy, and prop-2-enoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-allyl-beta-D-galactopyranoside typically involves multiple steps, starting from simpler precursor molecules. The process often includes protection and deprotection steps to ensure the selective reaction of functional groups. Common reagents used in the synthesis include acetic anhydride, methoxyphenol, and allyl bromide, among others. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-allyl-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetoxy and methoxyphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-allyl-beta-D-galactopyranoside has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-allyl-beta-D-galactopyranoside involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-allyl-beta-D-galactopyranoside can be compared with similar compounds such as:
[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate: This compound lacks the prop-2-enoxy group, resulting in different chemical properties and reactivity.
[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-hydroxyphenoxy)-4-prop-2-enoxyoxan-2-yl]methyl acetate: The presence of a hydroxy group instead of a methoxy group affects its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methoxyphenoxy)-4-prop-2-enoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O10/c1-6-11-27-20-19(29-14(3)24)18(12-28-13(2)23)32-22(21(20)30-15(4)25)31-17-9-7-16(26-5)8-10-17/h6-10,18-22H,1,11-12H2,2-5H3/t18-,19-,20+,21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGSUXKTAQBPOM-QMCAAQAGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OCC=C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OCC=C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O10 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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